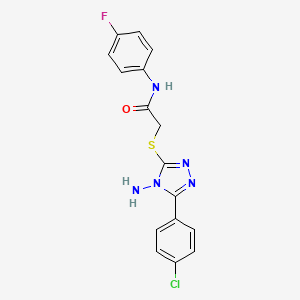

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

The compound 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide features a 1,2,4-triazole core substituted at the 3-position with a thioacetamide group linked to a 4-fluorophenyl moiety and at the 5-position with a 4-chlorophenyl group. Its structural uniqueness arises from the combination of electron-withdrawing substituents (chloro and fluoro) on aromatic rings, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5OS/c17-11-3-1-10(2-4-11)15-21-22-16(23(15)19)25-9-14(24)20-13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELHASNSHDWXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.86 g/mol. Its structure includes:

- A triazole ring with an amino group.

- A chlorophenyl group .

- A thioacetamide moiety .

This unique combination of functional groups is believed to contribute significantly to its biological activity.

Antimicrobial Properties

Triazole derivatives, including this compound, are known for their antimicrobial properties. Research indicates that compounds with similar structural features have shown effectiveness against various pathogens:

| Compound Name | Activity Type | MIC (μg/mL) |

|---|---|---|

| 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide | Antibacterial | 3.125 |

| 1,2,4-Triazole Derivatives | Antifungal | 0.046–3.11 |

| Other Triazole Compounds | Antiviral | Varies |

The compound has demonstrated potential as an antifungal agent , with studies indicating its effectiveness against strains resistant to conventional treatments .

Antitumor Activity

The antitumor potential of triazole derivatives has been extensively studied. This compound may exhibit anticancer activity due to the presence of the triazole ring, which is often associated with cytotoxic effects against cancer cell lines:

- In vitro studies have shown that triazole derivatives can inhibit the growth of various cancer cells, such as those from colon cancer (HCT 116), with IC50 values ranging from to higher concentrations depending on structural modifications .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors in fungal and bacterial pathways.

- Interference with Nucleic Acid Synthesis : Some studies suggest that triazoles can disrupt DNA replication and transcription in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in targeted cells, leading to apoptosis.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that a similar triazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than traditional antibiotics .

- Cytotoxicity Assessment : Research involving human colon cancer cell lines showed that structurally related triazoles had potent cytotoxic effects, suggesting that modifications in the side chains could enhance efficacy .

- Structure-Activity Relationship (SAR) : The pharmacological profile of triazoles indicates that electron-donating groups on the phenyl ring improve antimicrobial potency while specific alkyl chain lengths can modulate activity levels .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-Thioacetamide Derivatives

The compound shares a common 1,2,4-triazole-thioacetamide scaffold with several analogs, differing primarily in substituents:

Key Observations :

- Electron-Withdrawing vs.

- Amino Group at Position 4: The 4-amino group may improve solubility and hydrogen-bonding capacity relative to alkyl (e.g., VUAA1) or allyl (e.g., CAS: 577788-98-8) substituents .

Physicochemical Properties

Implications for the Target Compound :

- The target’s 4-fluorophenyl group may increase melting point compared to alkyl/allyl analogs due to stronger intermolecular interactions (e.g., dipole-dipole).

- Synthesis likely requires optimization of recrystallization solvents (e.g., EtOH/H2O or DMF/EtOH mixtures) for high purity .

Ion Channel Modulation (Orco Agonists/Antagonists)

- VUAA1 : Activates Orco ion channels in insects (EC50 ~3 µM); used to study olfactory signaling .

- OLC15 : Potent Orco antagonist (IC50 ~0.5 µM); structural similarity to VUAA1 but with a bulkier 4-butylphenyl group .

Anti-Inflammatory/Anti-Exudative Potential

- Compounds with triazole-thioacetamide scaffolds (e.g., ) show anti-exudative activity at 10 mg/kg, comparable to diclofenac. The target’s halogenated aryl groups may enhance membrane permeability and target engagement .

Spectroscopic and Analytical Data

IR and NMR Trends

Q & A

Q. What are the established synthetic routes for 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide?

- Methodological Answer : The compound is synthesized via a multi-step process. First, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is prepared by cyclization of thiosemicarbazide derivatives under reflux conditions. This intermediate is then reacted with a substituted chloroacetamide (e.g., N-(4-fluorophenyl)chloroacetamide) in a basic ethanol/water mixture. The reaction is heated under reflux for 1–2 hours, followed by precipitation in cold water, filtration, and recrystallization from ethanol . Key parameters include stoichiometric control of KOH (to deprotonate the thiol group) and reaction temperature optimization to minimize side products.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural validation employs spectroscopic and crystallographic techniques:

- NMR (¹H, ¹³C) confirms the presence of aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl signals (δ 168–170 ppm).

- IR spectroscopy identifies thioether (C–S, ~650 cm⁻¹) and triazole ring vibrations (1,500–1,600 cm⁻¹).

- X-ray crystallography (e.g., single-crystal analysis) resolves bond lengths and angles, such as the triazole-thioacetamide linkage (C–S bond: ~1.75 Å) and planarity of the aromatic systems .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with water (risk of H₂S release) or strong oxidizers.

- Emergency Measures : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Documented protocols align with OSHA/GHS guidelines .

Q. What physicochemical properties are critical for its solubility and formulation?

- Methodological Answer : Key properties include:

- LogP : ~2.8 (calculated via HPLC), indicating moderate lipophilicity.

- Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4); enhanced using DMSO or PEG-400.

- Thermal Stability : Decomposition temperature >200°C (TGA data). These properties guide formulation strategies for in vitro assays, such as using co-solvents or nanoemulsions .

Q. How is preliminary bioactivity screening conducted for this compound?

- Methodological Answer : Initial screens focus on target-specific assays:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria).

- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM). Positive controls (e.g., doxorubicin) and statistical validation (ANOVA) are mandatory .

Advanced Research Questions

Q. How do structural modifications influence its anti-exudative or cytotoxic activity?

- Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) models:

- 4-Chlorophenyl Group : Enhances lipophilicity and membrane penetration, improving IC₅₀ in cancer models.

- 4-Fluorophenyl Acetamide : Increases metabolic stability by reducing CYP450-mediated oxidation.

- Triazole-Thioether Linkage : Critical for hydrogen bonding with target proteins (e.g., COX-2 active site). Computational docking (AutoDock Vina) and free energy calculations (MM/GBSA) validate these interactions .

Q. What in vitro models are suitable for evaluating its metabolic stability?

- Methodological Answer :

- Hepatocyte Incubations : Use primary human hepatocytes (1 µM compound, 37°C, 24 hrs) with LC-MS/MS to quantify parent compound degradation.

- Microsomal Stability Assays : Rat liver microsomes (0.5 mg protein/mL) with NADPH cofactor. Half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.

- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to assess isoform-specific inhibition .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free) alter protein binding and bioavailability.

- Cell Line Heterogeneity : Genetic drift in HeLa cells (ATCC vs. local stocks) affects drug response.

- Data Normalization : Use Z-factor validation to ensure assay robustness. Meta-analysis of IC₅₀ values across ≥3 independent studies is recommended .

Q. What crystallographic insights explain its binding to biological targets?

- Methodological Answer : Co-crystallization with targets (e.g., COX-2) reveals:

- Hydrogen Bonds : Between the triazole NH and Glu524 residue.

- Van der Waals Interactions : 4-Chlorophenyl group with hydrophobic pocket (Val349, Leu352).

- Solvent Accessibility : Thioether sulfur participates in water-mediated interactions. Crystallographic data (PDB: 6COX) guide mutagenesis studies to confirm binding residues .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterification of the acetamide group to enhance oral bioavailability.

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) for sustained release.

- CYP450 Inhibition Co-administration : Ketoconazole (CYP3A4 inhibitor) to prolong circulation time. Pharmacokinetic parameters (Cmax, AUC) are monitored via LC-MS in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.